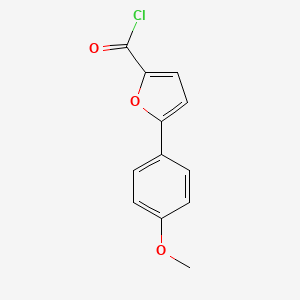
2-Furancarbonyl chloride, 5-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a furan ring and a methoxyphenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- can be synthesized through the reaction of 2-furoic acid with thionyl chloride. The reaction is typically carried out by refluxing 2-furoic acid in excess thionyl chloride on a water bath . This method ensures the complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
In industrial settings, the production of 2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Substituted furans, such as amides, esters, and thioesters.
Reduction Reactions: Alcohols and other reduced derivatives.
Oxidation Reactions: Carboxylic acids and other oxidized products.
Scientific Research Applications
2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, it can modify proteins and other biomolecules through acylation, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Furoyl chloride: Similar structure but lacks the methoxyphenyl group.
4-Methoxybenzoyl chloride: Contains the methoxyphenyl group but lacks the furan ring.
3-Furoyl chloride: Similar structure but with the acyl chloride group at a different position on the furan ring.
Uniqueness
2-Furancarbonyl chloride, 5-(4-methoxyphenyl)- is unique due to the presence of both the furan ring and the methoxyphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
60336-01-8 |
|---|---|
Molecular Formula |
C12H9ClO3 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO3/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3 |
InChI Key |
GJGWFKBNRSXDEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















